molecular formula C18H20ClN7OS2 B15284275 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B15284275
M. Wt: 450.0 g/mol
InChI Key: DPPOWOFBVWLZIZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazolopyrimidine moiety, and a sulfanyl-ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the triazolopyrimidine group through cyclization reactions. The final step involves the formation of the sulfanyl-ethanone linkage under controlled conditions, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but lacks the triazolopyrimidine moiety.

    1-(4-chlorophenyl)-2-(ethylsulfanyl)ethanone: Similar structure but lacks the triazolopyrimidine moiety and has a different alkyl group.

    1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone: Similar structure but lacks the sulfanyl group.

Uniqueness

The presence of the triazolopyrimidine moiety and the sulfanyl-ethanone linkage in 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H20ClN7OS2

Molecular Weight

450.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-ethyl-5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H20ClN7OS2/c1-2-25-15(11-29-18-24-22-16-20-8-3-9-26(16)18)21-23-17(25)28-10-14(27)12-4-6-13(19)7-5-12/h4-7H,2-3,8-11H2,1H3,(H,20,22)

InChI Key

DPPOWOFBVWLZIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CSC3=NN=C4N3CCCN4

Origin of Product

United States

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